molecular formula C16H14N4OS B2374825 1-([2,4'-Bipyridin]-3-ylmethyl)-3-(thiophen-2-yl)urea CAS No. 2034475-04-0

1-([2,4'-Bipyridin]-3-ylmethyl)-3-(thiophen-2-yl)urea

Cat. No.: B2374825
CAS No.: 2034475-04-0
M. Wt: 310.38
InChI Key: PYWYVSKWZCXCIA-UHFFFAOYSA-N
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Description

The compound “1-([2,4’-Bipyridin]-3-ylmethyl)-3-(thiophen-2-yl)urea” is a complex organic molecule that contains a urea group, a bipyridine group, and a thiophene group . Urea is a highly significant organic compound that plays a crucial role in a number of biological and industrial contexts . Bipyridine is a type of bidentate chelating ligand that forms complexes with many transition metals. Thiophene is a heterocyclic compound with the formula C4H4S, and it is analogous to the compound benzene, with a five-membered ring containing four carbon atoms and a sulfur atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the urea group and the attachment of the bipyridine and thiophene groups. A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups within the molecule. The structures and molecular properties of similar compounds were obtained using a DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Thioureas can undergo a variety of reactions, including condensation with amines to form guanidines .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bipyridine group could potentially make the compound able to form complexes with transition metals .

Scientific Research Applications

Medicinal Chemistry Applications

Urea derivatives, including those related to the chemical structure of interest, have been extensively studied for their potential in medicinal chemistry. For example, urea derivatives have been synthesized and evaluated as acetylcholinesterase inhibitors, showing potential for treating conditions such as Alzheimer's disease (Vidaluc et al., 1995). Another study focused on the synthesis and anticancer activity of thiourea derivatives, highlighting their potential in cancer therapy (Nammalwar et al., 2010). These compounds' biological activities often depend on their chemical structure, demonstrating the importance of structural optimization in drug discovery.

Materials Science Applications

In materials science, urea derivatives have been utilized in the development of advanced materials. For instance, the study of complexation-induced unfolding of heterocyclic ureas has revealed insights into foldamers and their potential applications in creating novel materials (Corbin et al., 2001). Additionally, urea derivatives have been explored as thermally latent initiators for the anionic ring-opening polymerization of epoxides, offering new avenues for creating polymeric materials with controlled properties (Makiuchi et al., 2014).

Organic Synthesis Applications

Urea derivatives also play a crucial role in organic synthesis, serving as intermediates and catalysts for various chemical reactions. For example, the preparation of 2-aminopyridoimidazoles and 2-aminobenzimidazoles via cyclization of aminoureas represents a novel synthetic route for creating heterocyclic compounds (Deasy et al., 2014). Another study demonstrated the use of urea derivatives in the synthesis of neuropeptide Y5 receptor antagonists, showcasing their utility in the synthesis of biologically active molecules (Fotsch et al., 2001).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a ligand in a transition metal complex, its mechanism of action would involve the formation of coordinate covalent bonds with the metal ion .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound to prevent exposure and potential harm .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various applications, such as in the synthesis of new materials or as a ligand in transition metal complexes .

Properties

IUPAC Name

1-[(2-pyridin-4-ylpyridin-3-yl)methyl]-3-thiophen-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c21-16(20-14-4-2-10-22-14)19-11-13-3-1-7-18-15(13)12-5-8-17-9-6-12/h1-10H,11H2,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWYVSKWZCXCIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)NC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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